molecular formula C8H8F2O2 B8343742 2,3-Difluoro-4-(2-hydroxyethyl)phenol

2,3-Difluoro-4-(2-hydroxyethyl)phenol

Cat. No.: B8343742
M. Wt: 174.14 g/mol
InChI Key: BFUVZCRSFMQZHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Difluoro-4-(2-hydroxyethyl)phenol is a fluorinated phenolic compound characterized by a hydroxyethyl group (-CH₂CH₂OH) at the para position and fluorine atoms at the ortho and meta positions of the aromatic ring. Its molecular structure combines the electron-withdrawing effects of fluorine substituents with the hydrophilic properties of the hydroxyethyl group, making it a versatile intermediate in organic synthesis and pharmaceutical applications. The fluorine atoms enhance its reactivity in electrophilic substitution reactions, while the hydroxyethyl group allows for further functionalization, such as esterification or etherification .

Properties

Molecular Formula

C8H8F2O2

Molecular Weight

174.14 g/mol

IUPAC Name

2,3-difluoro-4-(2-hydroxyethyl)phenol

InChI

InChI=1S/C8H8F2O2/c9-7-5(3-4-11)1-2-6(12)8(7)10/h1-2,11-12H,3-4H2

InChI Key

BFUVZCRSFMQZHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1CCO)F)F)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key properties of 2,3-Difluoro-4-(2-hydroxyethyl)phenol with analogous compounds:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications
This compound C₈H₈F₂O₂ -F (2,3), -CH₂CH₂OH (4) 174.15 Pharmaceutical intermediate, high reactivity due to fluorine
Tyrosol (4-(2-hydroxyethyl)phenol) C₈H₁₀O₂ -CH₂CH₂OH (4) 138.16 Natural antioxidant in olive products, low reactivity
2,3-Difluoro-4-(trifluoromethyl)phenol C₇H₄F₅O -F (2,3), -CF₃ (4) 198.09 Strong acidity (pKa ~3-4), potential catalyst in fluorinated reactions
2,6-di-tert-Butyl-4-(2-hydroxyethyl)phenol C₁₆H₂₄O₂ -t-Bu (2,6), -CH₂CH₂OH (4) 250.38 Steric hindrance, stabilizer in polymers

Physicochemical Properties

  • Acidity: The electron-withdrawing fluorine atoms increase the acidity of the phenolic -OH group compared to tyrosol. However, it is less acidic than 2,3-Difluoro-4-(trifluoromethyl)phenol, where the -CF₃ group further lowers pKa .
  • Solubility: The hydroxyethyl group improves water solubility relative to fully fluorinated analogs like 2,3-Difluoro-4-(trifluoromethyl)phenol, making it preferable for aqueous-phase reactions .

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